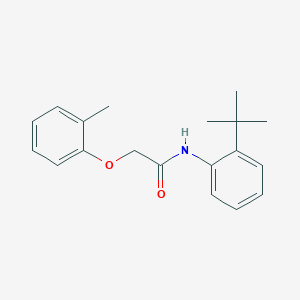
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide, also known as tBMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of compounds known as amides and is synthesized through a multi-step reaction process.
Mécanisme D'action
The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that it exhibits potent anti-inflammatory and analgesic effects. It has also been shown to be effective in the treatment of cancer. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide.
Orientations Futures
There are several future directions for the research on N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. One area of research is to further understand the mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. Another area of research is to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction process that includes the reaction of tert-butylphenol with phosgene to form the intermediate tert-butylphenyl chloroformate. This intermediate is then reacted with 2-methylphenol to form the final product, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. The reaction process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Applications De Recherche Scientifique
TBMPA has been extensively researched for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-5-8-12-17(14)22-13-18(21)20-16-11-7-6-10-15(16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFIYFVRESLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)